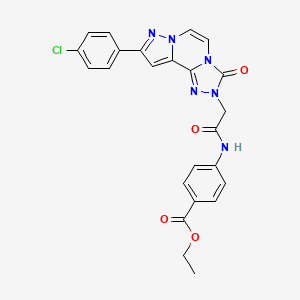
Chembl4553193
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Chembl4553193 has a molecular weight of 499.6 g/mol and a formula of C22H25FN4O3S. It is a white to off-white powder that is sparingly soluble in water and very soluble in dimethyl sulfoxide (DMSO). More detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
Chembl4553193 is a white to off-white powder that is sparingly soluble in water and very soluble in dimethyl sulfoxide (DMSO). It has a molecular weight of 499.6 g/mol and a formula of C22H25FN4O3S. At room temperature, it is stable and non-reactive.Wissenschaftliche Forschungsanwendungen
Crop Protection Research
ChEMBL, a large-scale drug discovery database, has been primarily used in human health research. However, its applications extend beyond this domain, notably into crop protection research. The database includes a vast collection of bioactivity data related to insecticidal, fungicidal, and herbicidal compounds and assays. This makes it a valuable resource for identifying chemical scaffolds active against specific targets, deconvoluting potential targets of phenotypic assays, or understanding pathways for safety liabilities in the field of crop protection (Gaulton et al., 2015).
Bioactivity Database for Drug Discovery
ChEMBL is recognized as an Open Data database, hosting a vast array of binding, functional, and ADMET information for numerous drug-like bioactive compounds. This extensive database is abstracted from primary scientific literature, offering high-quality and standardized data beneficial across various chemical biology and drug-discovery research problems. The database's broad scope, encompassing 5.4 million bioactivity measurements for over 1 million compounds and 5200 protein targets, makes it an indispensable tool for the scientific community (Gaulton et al., 2011).
Database Expansion and Functional Enhancements
The scope of ChEMBL has significantly expanded over the years. Alongside continuous data extraction from medicinal chemistry literature, it has integrated new sources of bioactivity data, including neglected disease screening, crop protection data, drug metabolism, disposition data, and bioactivity data from patents. Enhancements such as ontological annotations, inclusion of clinical candidates’ targets and indications, metabolic pathways, and structural alerts have significantly improved the database's applicability and functionality. ChEMBL's data accessibility has also been enhanced through various platforms, including a web interface, RDF distribution, and RESTful web services (Gaulton et al., 2016).
Streamlining Access to Drug Discovery Data
ChEMBL's importance in drug discovery and medicinal chemistry is underpinned by its ability to provide standardized bioactivity, molecule, target, and drug data. The ChEMBL web services have been improved, offering extensive access to the underlying database and introducing new functionalities. These improvements facilitate the construction of applications and data processing workflows that are essential in drug discovery and chemical biology research (Davies et al., 2015).
Wirkmechanismus
Safety and Hazards
The safety and hazards of Chembl4553193 would depend on factors such as the amount and duration of exposure, the route of exposure, and individual characteristics of the person exposed. General safety measures when handling chemicals include using personal protective equipment and following safe work practices .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN6O4/c1-2-35-23(33)16-5-9-18(10-6-16)26-21(32)14-31-24(34)29-11-12-30-20(22(29)28-31)13-19(27-30)15-3-7-17(25)8-4-15/h3-13H,2,14H2,1H3,(H,26,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCWKAMNJDBKRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-[(2-Chlorophenyl)methyl]-8-[(2-methoxyethylamino)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2421528.png)

![2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2421532.png)

![2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid](/img/structure/B2421534.png)
![1-(3-bromophenyl)-5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2421535.png)
![Methyl 3-(3-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate](/img/structure/B2421536.png)